5-Tert-butylimidazolidine-2,4-dione
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Overview
Description
5-Tert-butylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bond Assisted Molecular Dimerization
- 5-Tert-butylimidazolidine-2,4-dione derivatives have been used in the study of hydrogen-bond-assisted molecular dimerization. A notable example is ferrocenyl methylhydantoin, which forms intermolecularly hydrogen-bonded dimers, providing insights into the role of hydrogen bonds in molecular interactions (Bisello et al., 2017).
Catalytic Asymmetric Conjugate Addition and Sulfenylation
- The use of diarylthiazolidin-2,4-diones as nucleophiles in asymmetric catalysis is a significant application. These compounds have been successfully used in asymmetric conjugate addition to nitroolefins and sulfenylation, resulting in biologically important derivatives (Jiao et al., 2016).
Synthesis of Novel Biological Active Derivatives
- A series of substituted 5-(aminomethylene)thiazolidine-2,4-diones have been synthesized, showing significant antibacterial and antifungal activities. This showcases the potential of this compound derivatives in developing new antimicrobial agents (Mohanty et al., 2015).
Electrochemical Oxidation Studies
- Research on the electrochemical behavior of hydantoin derivatives, including this compound variants, offers insights into their potential biochemical actions and structure-activity relationships (Nosheen et al., 2012).
Antitumor Activity
- Synthesis of novel bioactive compounds containing the this compound scaffold, such as 1,2,4-oxadiazole natural product analogs, has shown promising antitumor activities in vitro (Maftei et al., 2013).
DNA Binding Studies
- Imidazolidine derivatives have been studied for their DNA binding affinity, indicating potential use as anticancer drugs. Such research expands the understanding of how these compounds interact with biological macromolecules (Shah et al., 2013).
Antihyperglycemic Studies
- Benzimidazole-Thiazolidinedione hybrids have been synthesized and shown to have robust antihyperglycemic action, indicating potential for diabetes treatment (Gutiérrez-Hernández et al., 2019).
Antimicrobial Activity of Derivatives
- Synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives demonstrates their potential as antimicrobial agents against Gram-positive pathogens (Paiva et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that compounds with a similar thiazolidin-2,4-dione (tzd) moiety act by activating ppars (peroxisome proliferator-activated receptors), specifically pparγ . PPARs are a group of nuclear receptors that play a crucial role in regulating gene expression .
Mode of Action
Tzd analogues, which share a similar structure, exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases and antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
Tzd analogues are known to influence several pathways related to glucose metabolism, lipid metabolism, and inflammation through their interaction with ppar-γ .
Result of Action
Tzd analogues are known to improve insulin sensitivity, exhibit antimicrobial effects, and act as antioxidants .
Properties
IUPAC Name |
5-tert-butylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,3)4-5(10)9-6(11)8-4/h4H,1-3H3,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPVILVQHHXONU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)NC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471598 |
Source
|
Record name | 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169961-91-5 |
Source
|
Record name | 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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